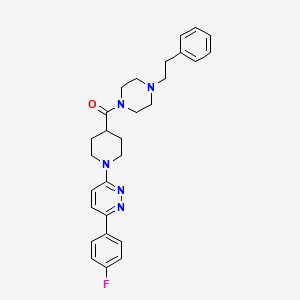

4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

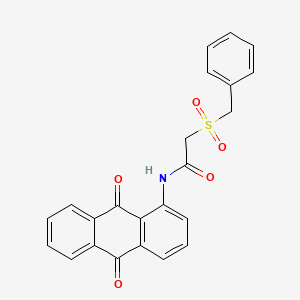

4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, commonly known as CETB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CETB belongs to the class of thiazole-based compounds, which have been shown to exhibit a variety of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

Compounds structurally similar to "4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" have been synthesized and evaluated for their anticancer activities. For example, a series of substituted benzamides were designed, synthesized, and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This demonstrates the compound's relevance in the development of new therapeutic agents for cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Research has been conducted on the synthesis of novel benzimidazole derivatives with potential antimicrobial properties. These compounds, through various synthetic pathways, have shown efficacy against bacteria and fungi, indicating the utility of such chemical structures in addressing microbial resistance and infections (Khaled R. A. Abdellatif et al., 2013).

Inhibitors and Biological Activities

Bi-heterocyclic benzamides, which share a similarity in the molecular framework with "this compound," have been synthesized and investigated as alkaline phosphatase inhibitors. These studies include kinetic and computational approaches to understand the mechanism of inhibition, illustrating the compound's potential in biochemical research and drug development (M. Abbasi et al., 2019).

Alkylation and DNA Interaction

Compounds with structural motifs similar to the given chemical name have been synthesized and shown to alkylate DNA exclusively at adenines in the minor groove. This specificity in DNA interaction highlights the potential of such compounds in the design of targeted therapeutic agents, particularly in cancer therapy where DNA interaction plays a crucial role (A. S. Prakash et al., 1991).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting certain pathways, or inducing changes in cell behavior .

Biochemical Pathways

As the compound is part of a collection of unique chemicals for early discovery research , it is likely that it may affect multiple biochemical pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a collection of unique chemicals for early discovery research , it is likely that it may have multiple effects at the molecular and cellular level

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c1-2-13-3-9-16(10-4-13)22-18(25)11-17-12-27-20(23-17)24-19(26)14-5-7-15(21)8-6-14/h3-10,12H,2,11H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBLODHMXTWVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)